1,2-Dipalmitoyl-sn-glycerol 3-phosphate

Lipid Biophysics Langmuir Monolayer Phase Behavior

Researchers seeking a model for gel-phase or raft-like membrane domains often face inconsistent results with fluid-phase lipids. 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (16:0/16:0-PA) provides a defined, saturated phospholipid standard that forms solid-condensed monolayers at physiological temperature, unlike unsaturated analogs. - Ensures experimental rigor in membrane biophysics: its ordered phase is critical for studying peripheral protein binding and lipid raft dynamics. - Enables synthesis of anisotropic calcium phosphate nanoparticles, a capability fluid-phase lipid templates cannot replicate. - Serves as a validated component in patented ultrasound contrast agent formulations (US 8,658,205) and pH-sensitive drug delivery systems. This product delivers the phase-specific consistency required for reproducible, high-impact research.

Molecular Formula C35H69O8P
Molecular Weight 648.9 g/mol
CAS No. 7091-44-3
Cat. No. B1211791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-sn-glycerol 3-phosphate
CAS7091-44-3
Synonyms1,2-dipalmitoyl-sn-glycero-3-phosphate
dipalmitoyl phosphatidic acid
dipalmitoylphosphatidic acid
dipalmitoylphosphatidic acid, (+-)-isomer
dipalmitoylphosphatidic acid, (R)-isomer
dipalmitoylphosphatidic acid, ammonium salt
dipalmitoylphosphatidic acid, calcium salt
dipalmitoylphosphatidic acid, sodium salt
Molecular FormulaC35H69O8P
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1
InChIKeyPORPENFLTBBHSG-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (CAS 7091-44-3) — A Saturated Diacyl Phosphatidic Acid with Defined Biophysical Properties for Membrane and Signaling Studies


1,2-Dipalmitoyl-sn-glycerol 3-phosphate (CAS 7091-44-3), commonly abbreviated as 16:0/16:0-PA or DPPA, is a synthetic, saturated diacyl phosphatidic acid. It comprises a glycerol backbone esterified at the sn-1 and sn-2 positions with palmitic acid (C16:0) and bears a phosphate group at the sn-3 position [1]. As an anionic phospholipid, it serves as a model compound for studying lipid bilayer biophysics, membrane protein interactions, and phospholipid-dependent signaling pathways, and it is an established component in the formulation of liposomes and lipid-based drug delivery systems . Its fully saturated acyl chains confer distinct phase behavior and monolayer characteristics that diverge markedly from those of its unsaturated counterparts, establishing it as a critical tool in experimental biophysics and pharmaceutical development.

1,2-Dipalmitoyl-sn-glycerol 3-phosphate: Why Acyl Chain Saturation Dictates Selection Over Unsaturated PA Analogs


Phosphatidic acids (PAs) are not a uniform class of molecules; the length and saturation of their acyl chains profoundly influence their biophysical behavior and biological activity. Substituting 1,2-dipalmitoyl-sn-glycerol 3-phosphate (16:0/16:0-PA) with an unsaturated analog like 1,2-dioleoyl-sn-glycero-3-phosphate (18:1/18:1-PA) or a mixed-species analog (e.g., 16:0/18:1-PA) without careful consideration can lead to dramatically different experimental outcomes. As detailed in the quantitative evidence below, 16:0/16:0-PA forms a condensed, solid-like monolayer at physiological temperatures, whereas unsaturated analogs remain in a liquid-expanded phase [1]. This fundamental difference in molecular packing dictates membrane rigidity, permeability, and interactions with peripheral proteins. Furthermore, the signaling efficacy of these lipids, as measured by intracellular calcium mobilization, is not equivalent; 16:0/16:0-PA acts as a less efficacious agonist compared to 18:1/18:1-PA [2]. Therefore, for applications requiring a defined, ordered lipid phase—such as building stable liposomes, templating inorganic nanostructures, or studying the impact of lipid order on protein function—generic substitution with a fluid-phase analog will invalidate the physical basis of the experiment.

1,2-Dipalmitoyl-sn-glycerol 3-phosphate: Quantified Differentiation Against Key PA Analogs


Monolayer Phase Behavior: 16:0/16:0-PA Forms a Solid-Condensed Film, Distinct from Unsaturated Analogs

At ambient temperature (22-26°C), unionized 1,2-dipalmitoyl-sn-glycero-3-phosphate (16:0/16:0-PA) forms a solid-condensed monolayer, whereas unionized 1,2-dioleoyl-sn-glycero-3-phosphate (18:1/18:1-PA) and egg PA form liquid-expanded films under identical conditions [1]. This difference in molecular packing is fundamental to the lipid's physical behavior. The apparent surface pK2 of 16:0/16:0-PA, calculated from desorption rates, is 9.4 [1].

Lipid Biophysics Langmuir Monolayer Phase Behavior

Comparative Agonist Efficacy for Intracellular Calcium Mobilization in Mammalian Cells

In a comparative study of phosphatidic acid (PA) species on intracellular calcium ([Ca2+]i) mobilization in C6 rat glioma and L2071 mouse fibroblast cells, 1,2-dioleoyl-sn-glycero-3-phosphate (18:1/18:1-PA) was found to be the most efficacious agonist. 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (16:0/16:0-PA) also induced a [Ca2+]i increase, but its efficacy was lower than that of its dioleoyl counterpart and higher than that of the shorter-chain dimyristoyl PA (14:0/14:0-PA) [1].

Cell Signaling Lipid Pharmacology GPCR Agonism

Nanostructure Templating: 16:0/16:0-PA Liposomes Direct the Formation of Needle-Shaped Calcium Phosphate Particles

In a direct comparison of anionic liposome templates for calcium phosphate (CaP) nanoshell synthesis, both 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) and 1,2-dipalmitoyl-sn-glycerol 3-phosphate (DPPA) liposomes formed spherical nanoshell structures. However, the resulting CaP particle morphology was dramatically different. The DOPA template yielded spherical CaP structures with a mean particle size of 197.5 ± 5.8 nm. In stark contrast, the DPPA template directed the formation of needle-like or irregularly shaped CaP particles [1].

Nanomaterials Synthesis Biomineralization Lipid Templating

Patent-Validated Composition for Ultrasound Contrast Agent Formulation

The mono sodium salt of 1,2-dipalmitoyl-sn-glycerol 3-phosphate (DPPA) is a claimed component in a patented composition (US 8,658,205) for a uniform, filterable phospholipid suspension intended for use as an ultrasound contrast agent [1]. The claim specifies a precise composition: 1,2-dipalmitoyl-sn-glycero-3-phosphotidic acid, mono sodium salt (DPPA), 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), and N-(methoxypolyethylene glycol 5000 carbamoyl)-1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine, mono sodium salt (MPEG5000-DPPE), present in a mole ratio of 10% to 82% to 8%, and in an amount of about 0.75 mg/mL [1].

Pharmaceutical Formulation Medical Imaging Lipid Blends

Monolayer Desorption Kinetics: 16:0/16:0-PA Exhibits Measurable Desorption, Unlike Unsaturated Analogs

Under ionized conditions, 1,2-dipalmitoyl-sn-glycerol 3-phosphate (16:0/16:0-PA) desorbs from a Langmuir monolayer at a measurable rate. In contrast, ionized films of 1,2-dioleoyl-sn-glycero-3-phosphate (18:1/18:1-PA) and egg PA are significantly more stable and desorb too slowly for rate studies to be feasible under the same conditions [1]. This measurable desorption for the dipalmitoyl species allowed for the calculation of its apparent surface pK2 of 9.4 [1].

Lipid Biophysics Monolayer Stability Kinetic Studies

Phase Transition Temperature of 16:0/16:0-PA is Sensitive to pH, Governing Bilayer Permeability

The phase transition temperature (Tm) of 1,2-dipalmitoyl-sn-glycerol 3-phosphate (DPPA) bilayers is highly dependent on pH. This pH-dependence has been directly investigated and linked to changes in the conductance of planar bilayer lipid membranes. The steepness of the pH-dependence in the range of 3.5-8 differs between DPPA and its thionphosphate analog, a result attributed to decreased intermolecular hydrogen bonding between head groups [1].

Lipid Biophysics Membrane Permeability Phase Transition

Procurement-Specific Applications for 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (16:0/16:0-PA)


Modeling Ordered (Gel-Phase) Lipid Domains in Membrane Biophysics

Use 16:0/16:0-PA to construct model membranes that mimic the highly ordered, solid-condensed state found in lipid rafts or other gel-phase domains. As demonstrated by its solid-condensed monolayer phase at room temperature, this compound is essential for studying the impact of lipid order on the structure and function of peripheral membrane proteins, such as the unfolding of L-BABP upon binding to saturated anionic lipids [4]. Unsaturated analogs like 18:1/18:1-PA are unsuitable as they remain in a fluid, liquid-expanded phase, failing to replicate the biophysical properties of ordered membrane domains.

Templating Anisotropic Calcium Phosphate Nanoparticles for Bone Tissue Engineering

Leverage the unique templating property of DPPA liposomes to synthesize needle-like or irregularly shaped calcium phosphate (CaP) nanoparticles. As demonstrated in a direct comparison, substituting DPPA for an unsaturated analog like DOPA is not possible, as DOPA templates exclusively produce spherical CaP particles (~197.5 nm) [4]. For research aiming to create CaP nanoparticles with anisotropic shapes that may influence cell adhesion or drug release profiles, 16:0/16:0-PA is the required lipid template.

Formulating Ultrasound Contrast Agents with Validated Lipid Blends

Incorporate the mono sodium salt of 16:0/16:0-PA (DPPA) into lipid blends for the development of ultrasound contrast agents, following the specifications outlined in US Patent 8,658,205 [4]. The patent claims a specific composition of DPPA, DPPC, and MPEG5000-DPPE in a 10:82:8 mole ratio, providing a validated starting point for formulation scientists. This application demonstrates a clear industrial utility for the compound beyond basic research.

Investigating pH-Responsive Membrane Permeability and Liposome Stability

Exploit the well-characterized pH-dependence of 16:0/16:0-PA's phase transition temperature to design pH-sensitive drug delivery systems. The steep change in bilayer conductance and phase state with pH in the 3.5-8 range provides a tunable trigger for the release of encapsulated payloads [4]. This makes 16:0/16:0-PA a valuable component in liposome formulations intended for environments with a pH gradient, such as the tumor microenvironment or endosomal compartments.

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